![molecular formula C24H18ClN3Sn B12544559 4,4',4''-[(Chlorostannanetriyl)tris(methylene)]tribenzonitrile CAS No. 672953-41-2](/img/structure/B12544559.png)
4,4',4''-[(Chlorostannanetriyl)tris(methylene)]tribenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’,4’'-[(Chlorostannanetriyl)tris(methylene)]tribenzonitrile is a complex organotin compound characterized by the presence of a chlorostannane core linked to three benzonitrile groups via methylene bridges
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,4’'-[(Chlorostannanetriyl)tris(methylene)]tribenzonitrile typically involves the reaction of chlorostannane derivatives with benzonitrile compounds. One common method involves the use of a chlorostannane precursor, such as chlorotrimethylstannane, which reacts with benzonitrile in the presence of a base to form the desired product. The reaction conditions often include:
Solvent: Anhydrous solvents like tetrahydrofuran (THF) or dichloromethane (DCM).
Temperature: Typically carried out at room temperature or slightly elevated temperatures.
Catalysts: In some cases, catalysts such as palladium or copper complexes may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This includes the use of larger reaction vessels, continuous flow reactors, and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’,4’'-[(Chlorostannanetriyl)tris(methylene)]tribenzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form stannic derivatives.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The chlorostannane core can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products
Oxidation: Formation of stannic compounds.
Reduction: Conversion to amine derivatives.
Substitution: Formation of substituted stannane compounds.
Applications De Recherche Scientifique
4,4’,4’'-[(Chlorostannanetriyl)tris(methylene)]tribenzonitrile has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organotin compounds.
Materials Science:
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a catalyst in biochemical reactions.
Industry: Utilized in the production of high-performance polymers and as a stabilizer in certain industrial processes.
Mécanisme D'action
The mechanism of action of 4,4’,4’'-[(Chlorostannanetriyl)tris(methylene)]tribenzonitrile involves its ability to interact with various molecular targets through its chlorostannane core and benzonitrile groups. The compound can form coordination complexes with metal ions, which can influence its reactivity and stability. Additionally, the nitrile groups can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s behavior in different environments.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’,4’'-(1,3,5-Triazine-2,4,6-triyl)trianiline: A compound with a triazine core and three aniline groups, used in similar applications in materials science and chemistry.
4,4’,4’'-Methanetriyltribenzonitrile: Another compound with a similar benzonitrile structure, used in polymer synthesis and as a catalyst.
Uniqueness
4,4’,4’'-[(Chlorostannanetriyl)tris(methylene)]tribenzonitrile is unique due to its chlorostannane core, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications where the presence of tin and its coordination chemistry are advantageous.
Propriétés
Numéro CAS |
672953-41-2 |
|---|---|
Formule moléculaire |
C24H18ClN3Sn |
Poids moléculaire |
502.6 g/mol |
Nom IUPAC |
4-[[chloro-bis[(4-cyanophenyl)methyl]stannyl]methyl]benzonitrile |
InChI |
InChI=1S/3C8H6N.ClH.Sn/c3*1-7-2-4-8(6-9)5-3-7;;/h3*2-5H,1H2;1H;/q;;;;+1/p-1 |
Clé InChI |
WZMRSYGPVOPDMZ-UHFFFAOYSA-M |
SMILES canonique |
C1=CC(=CC=C1C[Sn](CC2=CC=C(C=C2)C#N)(CC3=CC=C(C=C3)C#N)Cl)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


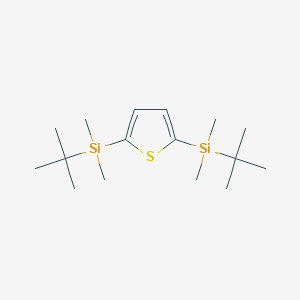
![1-(4-Chlorophenyl)-3-phenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12544477.png)
![Methyl 2-[(trimethylsilyl)oxy]pyrrolidine-1-carboxylate](/img/structure/B12544482.png)

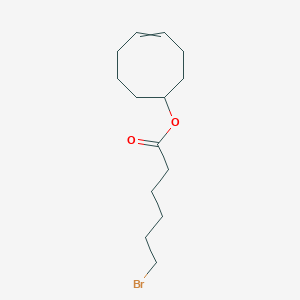
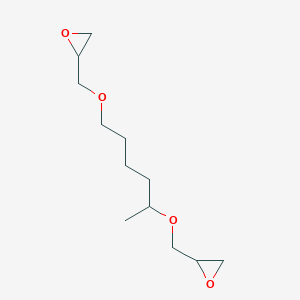
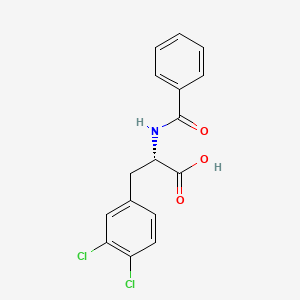
![2-[5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B12544511.png)
![[(2,4,4-Trimethylpentyl)phosphoryl]bis[(2,6-dimethylphenyl)methanone]](/img/structure/B12544523.png)
![1-[(4-Aminophenyl)methyl]-N,N-dimethylpiperidin-4-amine](/img/structure/B12544527.png)

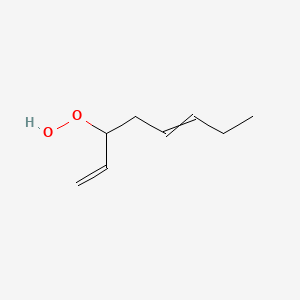
![Methyl 7-{4-[(4-nitrophenyl)methyl]phenyl}heptanoate](/img/structure/B12544557.png)
![2-[(Z)-(1-Amino-2-ethoxy-2-oxoethylidene)amino]phenolate](/img/structure/B12544560.png)
